molecular formula C21H29BrOS2Si B12936093 10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde

10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde

Cat. No.: B12936093
M. Wt: 469.6 g/mol
InChI Key: PGVFNYURLJVBFX-UHFFFAOYSA-N
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Description

10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde: is a complex organic compound characterized by its unique tricyclic structure incorporating silicon, sulfur, and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This involves cyclization reactions that form the tricyclic structure.

    Introduction of the silicon atom: This step often involves the use of organosilicon reagents under specific conditions.

    Functionalization with aldehyde group:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde is not well-documented. its reactivity can be attributed to the presence of reactive functional groups such as the aldehyde and bromine atoms. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.

Properties

Molecular Formula

C21H29BrOS2Si

Molecular Weight

469.6 g/mol

IUPAC Name

10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde

InChI

InChI=1S/C21H29BrOS2Si/c1-3-5-7-9-11-26(12-10-8-6-4-2)17-13-16(15-23)24-20(17)21-18(26)14-19(22)25-21/h13-15H,3-12H2,1-2H3

InChI Key

PGVFNYURLJVBFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)C=O)CCCCCC

Origin of Product

United States

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